2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine
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Overview
Description
2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methanesulfonyl group and a difluorophenyl group, connected to a pyridine ring via a methoxy linkage. The presence of fluorine atoms and the sulfonyl group imparts unique chemical properties to this compound, making it a valuable subject for study in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced using reagents like methanesulfonyl chloride under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a nucleophilic substitution reaction.
Coupling with Pyridine: The final step involves coupling the piperidine intermediate with a pyridine derivative using a methoxy linkage, often facilitated by a palladium-catalyzed cross-coupling reaction
Chemical Reactions Analysis
2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, to introduce different substituents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to modify the aromatic rings
Scientific Research Applications
2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine can be compared with similar compounds such as:
2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-ethylpyridine: This compound has an ethyl group instead of a methyl group on the pyridine ring, which can affect its chemical reactivity and biological activity.
2-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-4-methylpyridine:
Properties
IUPAC Name |
2-[[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-14-3-2-6-22-19(14)26-12-15-4-7-23(8-5-15)27(24,25)13-16-9-17(20)11-18(21)10-16/h2-3,6,9-11,15H,4-5,7-8,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFADCYRRABHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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